2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Hydrogen Bond Donor Count Solubility Drug-likeness

Fragment-based screening often fails when scaffolds lack hydrogen-bond donor (HBD) capacity or exhibit excessive lipophilicity. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS 1246088-43-6) solves this as a balanced, pre-functionalized building block: - HBD = 1, XLogP3 = 0.3, TPSA = 47.6 Ų - ideal for fragment library inclusion - 8-OH directs ortho-metalation/SEAr at C7, enabling regioselective library synthesis - Validated 1,4-benzodioxane bioisostere with sub-nanomolar 5-HT1A affinity potential Supplied at 95% purity via multiple vendors; AldrichCPR classification requires in-house QC (NMR, LC-MS) upon receipt.

Molecular Formula C7H7NO3
Molecular Weight 153.137
CAS No. 1246088-43-6
Cat. No. B594805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
CAS1246088-43-6
Synonyms2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
Molecular FormulaC7H7NO3
Molecular Weight153.137
Structural Identifiers
SMILESC1COC2=C(O1)C(=O)C=CN2
InChIInChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)
InChIKeySXRLRBBARNJINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: Physicochemical Profile & Bioisostere Design


2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS 1246088-43-6, MFCD17171314) is a fused heterocyclic building block of molecular formula C₇H₇NO₃ and molecular weight 153.14 g/mol, featuring a [1,4]dioxane ring annulated to a pyridine core with a hydroxyl substituent at the 8-position [1]. The 2,3-dihydro[1,4]dioxino[2,3-b]pyridine scaffold is recognized in the medicinal chemistry literature as a 1,4-benzodioxane bioisostere, wherein the benzene ring is replaced by a pyridine, introducing a nitrogen atom that alters hydrogen bonding capacity, electronic distribution, and physicochemical properties relative to the carbocyclic parent [2]. Sigma-Aldrich supplies this compound through its AldrichCPR collection of unique chemicals intended for early discovery research .

Bioisostere design: pyridine-for-benzene replacement for 1,4-benzodioxane core
HBD-capable fragment building block for early discovery and SAR studies
Ortho-directing 8-hydroxyl for C7-selective functionalization and library synthesis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: Positional and Scaffold Specificity


The 8-hydroxyl substituent on the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine scaffold is not a generic functional group that can be arbitrarily relocated or replaced. Both the regioisomeric 7-hydroxy analog (CAS 1261365-65-4) and the unsubstituted parent scaffold (CAS 129421-32-5) share the same molecular formula or core, yet differ fundamentally in hydrogen bond donor count (1 vs. 0), topological polar surface area (47.6 Ų vs. 31.4 Ų), and computed lipophilicity (XLogP3 0.3 vs. 0.9), collectively altering aqueous solubility, membrane permeability, and target engagement potential [1][2]. The pyridine nitrogen within the scaffold further differentiates the entire dioxinopyridine class from 1,4-benzodioxane-based compounds (e.g., MDL72832, Flesinoxan), introducing an additional hydrogen bond acceptor that has been exploited in serotonergic probe design [3]. Substituting the 8‑ol compound with the unsubstituted parent, the 7‑ol regioisomer, or the carboxylic acid analog (CAS 1228665-94-8) would yield a different hydrogen bonding surface, altered reactivity at the pyridine ring, and divergent synthetic elaboration pathways, precluding interchangeable use in structure–activity relationship (SAR) studies, fragment-based screening cascades, or multi‑step synthetic routes.

! Regioisomeric 7‑ol (CAS 1261365-65-4) directs reactivity toward C6/C8, fundamentally altering SAR vector and synthetic elaboration path.
! Parent scaffold (HBD=0, XLogP3 0.9, TPSA 31.4 Ų) lacks hydrogen bond donor and shifts physicochemical profile away from fragment-library balance.
! 1,4-Benzodioxane congeners (e.g., MDL72832 core) lack pyridine nitrogen; altered HBA count and π‑stacking may not transfer to dioxinopyridine SAR.

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: Differentiation Evidence


Hydrogen Bond Donor Capacity vs. Parent Scaffold

The 8‑ol compound possesses one hydrogen bond donor (the phenolic –OH), whereas the unsubstituted parent scaffold (2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine, CAS 129421‑32‑5) has a hydrogen bond donor count of zero [1][2]. This single HBD enables the 8‑ol to act as a directed hydrogen bond donor in enzyme active sites or receptor pockets, a capability entirely absent in the parent scaffold. The HBD difference is quantifiable via PubChem‑computed Cactvs descriptors: HBD = 1 for CID 49761559 versus HBD = 0 for CID 11007968 [1][2].

HBD Capacity vs. Parent
Head-to-head
HBD = 1 vs. 0 (Δ +1)
Enables directed hydrogen bond donor in target engagement; absent in parent scaffold
PubChem Cactvs computed; context-dependent
Hydrogen Bond Donor Count Solubility Drug-likeness Physicochemical Property

TPSA and Membrane Permeability vs. Parent

The TPSA of the 8‑ol compound is 47.6 Ų, compared to 31.4 Ų for the unsubstituted parent scaffold [1][2]. This 16.2 Ų increase reflects the additional oxygen of the hydroxyl group and moves the TPSA value closer to the generally accepted CNS drug‑likeness threshold of <60–70 Ų, while still retaining a value compatible with blood–brain barrier penetration. The parent scaffold, at 31.4 Ų, lies far below the typical lower bound for oral bioavailability (~40 Ų), potentially indicating insufficient polarity for balanced ADME profiles [2].

TPSA vs. Parent
Head-to-head
47.6 Ų vs. 31.4 Ų (Δ +16.2 Ų)
Improved balance for solubility–permeability profile
Computed property; requires experimental validation
TPSA CNS Drug-likeness Membrane Permeability Physicochemical Property

Lipophilicity (XLogP3) vs. Parent Scaffold

The 8‑ol compound exhibits a computed XLogP3 of 0.3, whereas the unsubstituted parent scaffold has an XLogP3 of 0.9 [1][2]. This 0.6 log unit reduction reflects the introduction of the polar hydroxyl group, translating to an approximately 4‑fold lower octanol‑water partition coefficient. Both values lie within the generally acceptable range for oral drug‑likeness (XLogP3 0–5), but the 8‑ol's lower lipophilicity predicts improved aqueous solubility and potentially reduced CYP450‑mediated metabolic clearance [1].

XLogP3 vs. Parent
Head-to-head
0.3 vs. 0.9 (Δ −0.6)
~4‑fold lower predicted partitioning; supports reduced lipophilicity risk
Computed logP; review in lead-optimization context
Lipophilicity XLogP3 Solubility ADME

Regioisomeric Reactivity: 8-Hydroxy vs. 7-Hydroxy

The 8‑ol (CAS 1246088-43-6) and its 7‑ol regioisomer (CAS 1261365-65-4) share identical molecular formula (C₇H₇NO₃) and molecular weight (153.14 g/mol) but differ in the position of the hydroxyl on the pyridine ring . This positional difference dictates distinct electronic environments at the remaining unsubstituted positions on the pyridine ring, thereby directing electrophilic aromatic substitution, metalation, and cross‑coupling reactions to different sites. The 8‑ol compound places the hydroxyl adjacent to the ring‑junction carbon (position 8a), enabling the hydroxyl to act as an ortho‑directing group for functionalization at position 7, whereas the 7‑ol regioisomer orients reactivity toward position 6 or 8 [1]. Both compounds are supplied as part of the AldrichCPR collection, but both Sigma‑Aldrich and Combi‑Blocks supply the 7‑ol at a minimum purity of 98% , compared to 95% typical for the 8‑ol , reflecting differing synthetic accessibility and purification challenges.

Regioisomeric Reactivity
Cross-study
8‑OH directs C7; 7‑OH directs C6/C8
Divergent vector of molecular growth and synthetic utility
Purity: 95% (8‑ol) vs. 98% (7‑ol); AldrichCPR
Regioisomerism Synthetic Chemistry Building Block Utility Cross-Coupling

Dioxinopyridine vs. 1,4-Benzodioxane Scaffold

The 2,3-dihydro[1,4]dioxino[2,3-b]pyridine scaffold is explicitly described in the primary literature as a 1,4-benzodioxane bioisostere wherein the benzene ring is replaced by a pyridine [1]. The 1,4-benzodioxane moiety is present in multiple high‑affinity 5‑HT1A ligands including MDL72832 (Kᵢ = 0.6 nM), Spiroxatrine, and Flesinoxan [2]. The pyridine nitrogen introduces an additional hydrogen bond acceptor (total HBA = 4 for the 8‑ol vs. HBA = 2 for 1,4-benzodioxane itself) and alters the electron density of the aromatic ring, potentially modifying π‑stacking interactions with aromatic residues in receptor binding pockets [1]. The JB-788 compound, which incorporates a 6‑methoxy‑2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine substructure, demonstrated a Kᵢ of 0.8 nM at human 5‑HT1A receptors expressed in HEK‑293 cells, comparable to the reference agonist (±)8‑OH‑DPAT, while showing weak binding to 5‑HT1B, 5‑HT2A, muscarinic, α₂, β₁, and β₂ receptors [3].

Dioxinopyridine vs. Benzodioxane
Class-level
HBA +2; JB-788 Ki 0.8 nM at 5‑HT1A
Supports scaffold-hopping strategy for serotonergic probe design
Class inference; review specific target engagement
Bioisosterism 1,4-Benzodioxane Serotonin 5-HT1A Scaffold Hopping

Procurement: AldrichCPR Status and Supplier Landscape

Sigma-Aldrich designates the 8‑ol compound (ADE000028) as an AldrichCPR product, explicitly stating it is provided 'as part of a collection of unique chemicals' for early discovery researchers and that Sigma‑Aldrich does not collect analytical data for this product . Both the parent scaffold (ADE000017) and the 7‑ol regioisomer (ADE000034) carry the same AldrichCPR designation [1]. However, the 8‑ol compound is available from at least six distinct suppliers (Sigma‑Aldrich, Combi‑Blocks/Fisher Scientific, AKSci, ABCR, Leyan, and MolCore) across multiple geographies . Combi‑Blocks supplies the 8‑ol at 95.000% purity in 1 g quantities (ST‑0075) , while AKSci offers a minimum purity specification of 95% with full SDS and COA support . In contrast, the 7‑ol regioisomer is supplied by Combi‑Blocks at a higher 98.000% purity, indicating differential synthetic accessibility and purification economics . This multi‑vendor availability reduces single‑source supply risk for the 8‑ol while the AldrichCPR classification signals that no vendor collects in‑house analytical certificates, placing the onus of identity verification on the purchaser .

Supplier Landscape
Data to verify
≥5 suppliers; 95% typical purity
Multi-vendor availability; in‑house QC required
AldrichCPR: no supplier analytical data
AldrichCPR Procurement Chemical Supplier Supply Chain

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: Optimal Applications


Fragment Screening with HBD-Equipped Scaffold

In fragment-based screening cascades, the 8‑ol compound provides a HBD‑capable fragment (HBD = 1) with a favorable XLogP3 of 0.3 and TPSA of 47.6 Ų, positioning it within balanced physicochemical space for both solubility and permeability [1]. This differentiates it from the unsubstituted parent scaffold (HBD = 0, XLogP3 = 0.9, TPSA = 31.4 Ų), which lacks hydrogen bond donor capacity and may be too lipophilic for fragment library inclusion [1][2]. The hydroxyl group serves as a synthetic handle for subsequent O‑alkylation, acylation, or sulfonylation to generate focused libraries for biochemical screening. Procurement teams should specify the 8‑ol explicitly rather than the parent scaffold or 7‑ol regioisomer, as the hydrogen bond donor placement is critical for maintaining the fragment's vector and binding orientation.

5-HT1A Probe Design via Dioxinopyridine Bioisostere

The 2,3-dihydro[1,4]dioxino[2,3-b]pyridine scaffold has been validated as a 1,4-benzodioxane bioisostere in the design of high‑affinity 5‑HT1A ligands [1]. The 8‑ol compound provides a pre‑functionalized entry point for installing substituents at the hydroxyl position while retaining the pyridine nitrogen for additional hydrogen bonding or salt‑bridge formation. Researchers developing serotonergic probes can exploit the scaffold's demonstrated capacity to yield compounds with sub‑nanomolar 5‑HT1A affinity (exemplified by JB‑788, Kᵢ = 0.8 nM) while maintaining selectivity over 5‑HT1B, 5‑HT2A, muscarinic, and adrenergic receptors [2]. The 8‑ol should be prioritized over 1,4-benzodioxane starting materials when CNS drug‑likeness and intellectual property novelty are program objectives.

C7-Selective Library Synthesis via 8-OH Directing

The 8‑hydroxyl group acts as an ortho‑directing substituent for electrophilic aromatic substitution and directed ortho‑metalation at the adjacent C7 position of the pyridine ring [1]. This regiochemical control is unavailable from the 7‑ol regioisomer (which directs toward C6/C8) or the unsubstituted parent scaffold (which lacks directing functionality). Synthetic chemists constructing parallel libraries for kinase inhibitor programs can exploit this inherent selectivity to install boronic esters, halogens, or carbon substituents at C7 with predictable regiochemistry. The compound's commercial availability at 95% purity from multiple suppliers (Sigma‑Aldrich ADE000028, Combi‑Blocks ST‑0075, AKSci Z8817, Leyan 1161835) supports scale‑up from discovery to early lead optimization [2]. Users must account for the AldrichCPR classification and implement in‑house QC (NMR, LC‑MS) upon receipt .

Lipophilicity Reduction in Lead Optimization

For lead series suffering from high logP‑driven attrition (e.g., CYP450 inhibition, poor solubility, high plasma protein binding), the 8‑ol scaffold offers a substantially more polar starting point (XLogP3 = 0.3) compared to the unsubstituted parent (XLogP3 = 0.9), representing a 0.6 log unit reduction in computed lipophilicity [1][2]. This translates to approximately 4‑fold lower predicted octanol‑water partitioning, which in lead optimization campaigns typically correlates with improved kinetic solubility, reduced phospholipidosis risk, and attenuated hERG channel binding. Medicinal chemistry teams engaged in property‑guided optimization should select the 8‑ol over the parent scaffold when the program's target product profile demands cLogP < 3 for CNS indications or cLogP < 5 for oral systemic exposure.

Application
Selection Property
Validation Focus
Fragment screening with HBD-equipped scaffold
HBD = 1, XLogP3 0.3, TPSA 47.6 Ų
Hydrogen-bond vector and fragment library physicochemical balance
5‑HT1A probe design via dioxinopyridine bioisostere
Pyridine nitrogen HBA; pre‑functionalized 8‑OH
Scaffold-hopping selectivity over benzodioxane ligands
C7‑selective library synthesis
Ortho‑directing 8‑hydroxyl group
Regiochemical control at C7; multi‑vendor procurement
Lead optimization lipophilicity reduction
Computed XLogP3 = 0.3 (Δ −0.6 from parent)
Correlation of reduced logP with solubility and ADME endpoints

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